2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione
CAS No.: 88422-83-7
Cat. No.: VC7066921
Molecular Formula: C18H14N2O2
Molecular Weight: 290.322
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88422-83-7 |
---|---|
Molecular Formula | C18H14N2O2 |
Molecular Weight | 290.322 |
IUPAC Name | 2-(3,4-dihydroisoquinolin-1-ylmethyl)isoindole-1,3-dione |
Standard InChI | InChI=1S/C18H14N2O2/c21-17-14-7-3-4-8-15(14)18(22)20(17)11-16-13-6-2-1-5-12(13)9-10-19-16/h1-8H,9-11H2 |
Standard InChI Key | VORHKXJENRYGEN-UHFFFAOYSA-N |
SMILES | C1CN=C(C2=CC=CC=C21)CN3C(=O)C4=CC=CC=C4C3=O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Structural Features
The systematic IUPAC name, 2-(3,4-dihydroisoquinolin-1-ylmethyl)isoindole-1,3-dione , reflects its bipartite structure: a phthalimide group (isoindole-1,3-dione) linked via a methylene bridge to a 3,4-dihydroisoquinoline ring. X-ray crystallography confirms a planar phthalimide moiety conjugated to the partially saturated isoquinoline system, creating a rigid framework that enhances binding affinity to enzymatic targets . The molecule's topological polar surface area (49.74 Ų) and logP value (1.70) suggest moderate blood-brain barrier permeability, a critical attribute for central nervous system (CNS) therapeutics.
Physicochemical Properties
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Melting Point | 201–203°C | |
Density | 1.32 g/cm³ | |
Boiling Point | 459.7°C (predicted) | |
Molecular Weight | 290.32 g/mol | |
Solubility (Water) | <1 mg/mL (estimated) |
The compound's thermal stability (>200°C melting point) facilitates synthetic handling, while limited aqueous solubility necessitates formulation strategies for in vivo applications .
Synthetic Methodologies and Analytical Characterization
Synthesis Pathways
The primary synthesis route involves nucleophilic substitution between N-phthalimidomethyl chloride and 1,2,3,4-tetrahydroisoquinoline under inert atmosphere . Recent optimizations employ microwave-assisted synthesis at 120°C for 45 minutes, achieving yields of 78–82% with reduced byproduct formation. Key reaction parameters include:
-
Molar ratio: 1:1.2 (tetrahydroisoquinoline:phthalimidomethyl chloride)
-
Solvent: Anhydrous dichloromethane
-
Catalyst: Triethylamine (0.5 equiv)
Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) yields ≥95% purity, as confirmed by HPLC .
Spectroscopic Characterization
Advanced spectroscopic techniques validate structural integrity:
-
H NMR (400 MHz, CDCl): δ 7.85–7.82 (m, 4H, phthalimide), 7.18–7.12 (m, 4H, aromatic), 4.35 (s, 2H, CH), 3.72 (t, J=5.6 Hz, 2H, CH-N), 2.90 (t, J=5.6 Hz, 2H, CH)
These spectral signatures provide definitive identification criteria for quality control in pharmaceutical development.
Biological Activity and Mechanism of Action
Monoamine Oxidase Inhibition
In vitro assays demonstrate potent MAO-B inhibition (IC = 1.53 μM for 3h derivative), surpassing reference drug rasagiline (IC = 1.68 μM) . Structure-activity relationship (SAR) studies reveal:
-
Electron-withdrawing substituents (e.g., 4-F) enhance activity 6-fold versus unsubstituted analogs
-
Methoxy groups at position 4 improve selectivity for MAO-B over MAO-A (SI = 8.9)
-
Bromine substitution at position 2 decreases potency (IC = 15.93 μM)
Molecular docking simulations show the phthalimide carbonyl oxygen forms hydrogen bonds with MAO-B's FAD cofactor (binding energy = -9.2 kcal/mol) .
Cholinesterase Inhibition
The compound exhibits dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition:
Enzyme | IC (μM) | Selectivity Ratio (AChE/BChE) |
---|---|---|
AChE | 3.94 ± 1.43 | 1:2.1 |
BChE | 8.27 ± 1.05 | — |
Notably, 4-fluoro substitution (compound 3h) achieves 96.7% AChE inhibition at 10 μM concentration , comparable to donepezil (92.4% at same dose).
Structure-Activity Relationship Analysis
Substituent Effects on Pharmacokinetics
Systematic modification of the phenethylacetamide moiety reveals critical SAR trends:
Position | Substituent | MAO-B IC (μM) | AChE IC (μM) | LogP |
---|---|---|---|---|
4 | -OCH | 3.35 ± 0.53 | 4.09 ± 0.61 | 1.89 |
3 | -F | 3.91 ± 0.60 | 3.64 ± 0.56 | 1.92 |
2 | -Br | 15.93 ± 1.45 | 6.18 ± 0.79 | 2.15 |
Meta-substitution enhances target affinity while maintaining favorable lipophilicity (LogP <2), optimizing blood-brain barrier penetration .
Conformational Dynamics
Molecular dynamics simulations (100 ns) reveal:
-
The dihydroisoquinoline ring adopts a boat conformation upon MAO-B binding
-
Torsional angle between phthalimide and isoquinoline (φ = 112.4°) facilitates π-π stacking with Tyr398
-
Solvent-accessible surface area decreases from 584 Ų (unbound) to 327 Ų (bound), indicating deep binding pocket insertion
These insights guide rational design of analogs with improved target engagement.
Therapeutic Applications and Future Directions
Oncological Applications
Preliminary data indicate:
-
48% inhibition of glioblastoma U87MG cell proliferation at 50 μM
-
Synergy with temozolomide (combination index = 0.62)
-
Upregulation of pro-apoptotic Bax/Bcl-2 ratio (3.8-fold vs control)
Mechanistic studies implicate MAO-A-mediated generation of reactive oxygen species in cancer cell death pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume